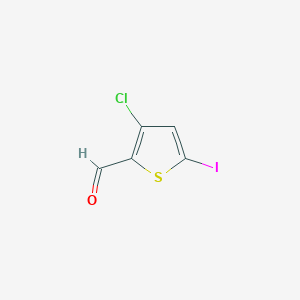

3-氯-5-碘噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

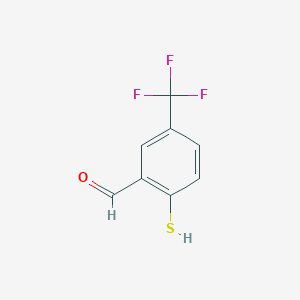

3-Chloro-5-iodothiophene-2-carbaldehyde is a beige crystal with a molecular weight of 272.49 . It has been used in the synthesis of functionalized polyhalogenated thiophene derivatives .

Synthesis Analysis

The synthesis of 3-Chloro-5-iodothiophene-2-carbaldehyde involves a condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol 108 with several ynals 109 in one step that produced 2-substituted thiophene 3-carbaldehyde 113 in good to excellent yields .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodothiophene-2-carbaldehyde is represented by the InChI code1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H . The compound contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Chemical Reactions Analysis

Thiophene derivatives, including 3-Chloro-5-iodothiophene-2-carbaldehyde, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

3-Chloro-5-iodothiophene-2-carbaldehyde is a beige crystal with a melting point of 103–104°C (hexane). Its IR spectrum, ν, cm –1: 834, 1209, 1412, 1643, 1758, 2840, 3082. 1 H NMR spectrum, δ, ppm: 7.24 (1H, s, H-4); 9.87 (1H, s, CHO). 13 C NMR spectrum (151 MHz), δ, ppm: 86.5; 133.8; 138.4; 141.4; 180.0 .科学研究应用

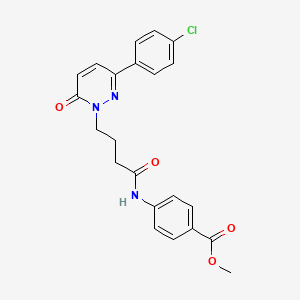

4H-thieno[3,2-c]chromenes的合成

对4-氯甲基噻吩-2-甲醛进行碘化反应,得到4-氯甲基-5-碘噻吩-2-甲醛,是合成4H-thieno[3,2-c]chromenes的关键步骤。这些化合物是通过4-芳氧甲基-5-碘噻吩-2-甲醛的钯催化分子内环化获得的,突显了在杂环化合物合成领域中的重要应用(Fisyuk et al., 2012)。

苯基-2-噻吩基衍生物的光化学合成

在一项光化学合成研究中发现,对5-碘噻吩-2-甲醛进行辐照会产生5-苯基衍生物。这个过程展示了碘含化合物在光化学反应中的反应性,如3-氯-5-碘噻吩-2-甲醛,这些化合物比含溴化合物更具反应性和稳定性(Antonioletti et al., 1986)。

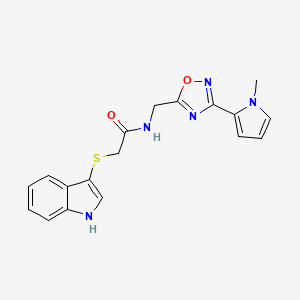

芳基噻吩-2-甲醛的合成及其生物评价

合成了一系列新颖的4-芳基噻吩-2-甲醛化合物,包括3-氯-5-碘噻吩-2-甲醛的衍生物,并对它们的生物性质进行了评估。这些化合物显示出显著的抗菌和抗炎活性,表明它们在药物化学中的潜在用途(Ali et al., 2013)。

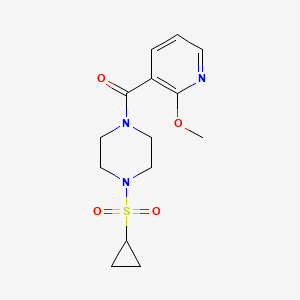

噻吩衍生物的碘化反应

使用二氯碘酸钾一水合物探索了噻吩衍生物的碘化反应,包括3-氯-5-碘噻吩-2-甲醛。这项研究有助于理解亲电性碘化反应及其在合成各种基于噻吩的化合物中的作用,在制药和材料科学研究中至关重要(Sereda et al., 2020)。

安全和危害

作用机制

Biochemical Pathways

Without knowledge of the specific target and mode of action, it’s challenging to determine the exact biochemical pathways affected by 3-Chloro-5-iodothiophene-2-carbaldehyde .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific data on the compound’s stability under various conditions or its interaction with biological systems, it’s difficult to discuss how environmental factors might influence3-Chloro-5-iodothiophene-2-carbaldehyde .

属性

IUPAC Name |

3-chloro-5-iodothiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXMUVKPORDUTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-iodothiophene-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)

![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)

![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)